4-CHLORO-N-{4-[(3,5-DICHLOROANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Description
4-CHLORO-N-{4-[(3,5-DICHLOROANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its complex structure, which includes multiple chlorine atoms and a sulfonyl group
Properties
IUPAC Name |
4-chloro-N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N4O3S/c1-24-9-15(20)16(22-24)17(25)21-12-2-4-14(5-3-12)28(26,27)23-13-7-10(18)6-11(19)8-13/h2-9,23H,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGOYDYYTAPQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{4-[(3,5-DICHLOROANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The reaction conditions often require the presence of a catalyst, such as iodine, to facilitate the formation of the pyrazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 . This method offers eco-friendly attributes and simplifies the reaction workup, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-{4-[(3,5-DICHLOROANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of multiple chlorine atoms and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary, but typical reagents include halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-CHLORO-N-{4-[(3,5-DICHLOROANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{4-[(3,5-DICHLOROANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
- Indole derivatives : These compounds share some structural similarities and biological activities .
Uniqueness
4-CHLORO-N-{4-[(3,5-DICHLOROANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its multiple chlorine atoms and sulfonyl group make it particularly versatile in various chemical reactions and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
